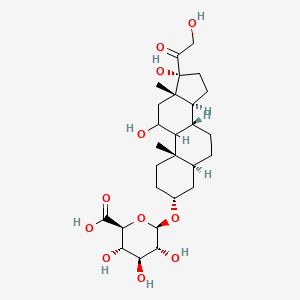

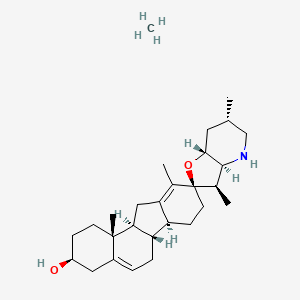

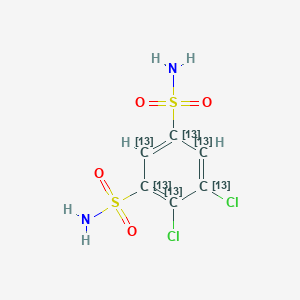

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.

Applications De Recherche Scientifique

Application in Plant Science

In the field of Plant Science , L-Lyxono-1,4-lactone has been found in the floral nectar of Mucuna sempervirens, a perennial woody vine native to China . The nectar components include water, sugars, amino acids, vitamins, and proteins . A protein, MsGulLO, was detected in the nectar, which showed weak oxidase activity with L-Lyxono-1,4-lactone as a substrate . This protein is suggested to function in hydrogen peroxide generation in nectar .

Application in Biochemistry

In Biochemistry , two proteins, MS53_0025 and MAG_6390, have been found to be lactonases that hydrolyze D-xylono-1,4-lactone-5-phosphate . These proteins were identified through docking screens of metabolite and focused carbohydrate libraries, gene context, and structural similarity to other enzymes .

Application in Microbiology

In Microbiology , L-Lyxono-1,4-lactone has been found to be utilized by the halophilic archaeon Haloferax volcanii as a carbon and energy source .

Application in Therapeutics

L-Ascorbic acid, also known as vitamin C, has multiple applications as a therapeutic for human health . It is used in the treatment of common cold, wound healing, and cancer; it is also the vitamin that prevents scurvy . L-Lyxono-1,4-lactone plays a role in the biosynthesis of ascorbic acid .

Application in Synthesis of Surfactants and Polymers

L-Lyxono-1,4-lactone can be used in the synthesis of surfactants and polymers . Aldonolactones, a group of compounds that includes L-Lyxono-1,4-lactone, are useful chirons in the synthesis of these materials .

Application in Microbial Metabolism

The halophilic archaeon Haloferax volcanii utilizes L-Lyxono-1,4-lactone as a carbon and energy source . This suggests that L-Lyxono-1,4-lactone could have applications in microbial metabolism and biotechnology .

Propriétés

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)